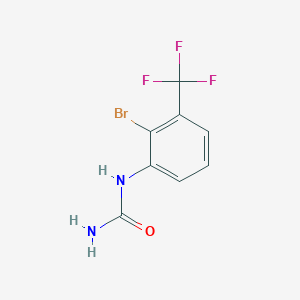
4-Bromo-2,3-dichlorophenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiourea→this compound
The reaction conditions often include:
Solvent: Ethanol or water
Temperature: 60-80°C
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.
Reaction: Conducting the reaction in large reactors with controlled temperature and pH.
Purification: Crystallization or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthioureas.
Scientific Research Applications
4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dichlorophenylthiourea
- 4-Bromo-2,4-dichlorophenylthiourea
- 4-Bromo-3,5-dichlorophenylthiourea
Uniqueness
4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C7H5BrCl2N2S |
|---|---|
Molecular Weight |
300.00 g/mol |
IUPAC Name |
(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) |
InChI Key |
RDUZRJKWNVBXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


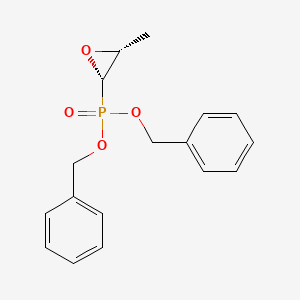
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

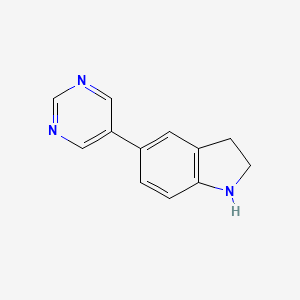
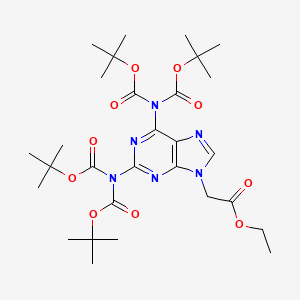
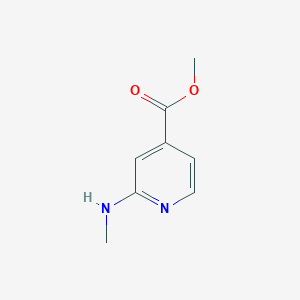
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)


